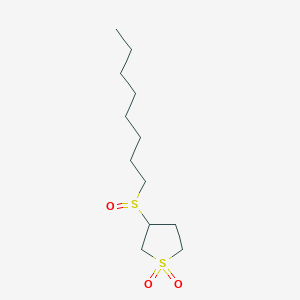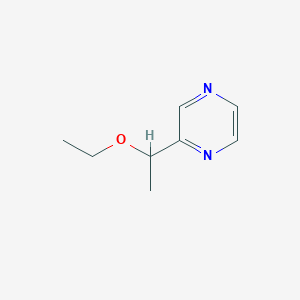
2-(1-Ethoxyethyl)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Ethoxyethyl)pyrazine is a heterocyclic aromatic organic compound that contains a pyrazine ring substituted with an ethoxyethyl group Pyrazines are known for their diverse biological activities and are commonly found in various natural products and synthetic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethoxyethyl)pyrazine can be achieved through several methods. One common approach involves the reaction of pyrazine with ethyl vinyl ether under acidic conditions to introduce the ethoxyethyl group. Another method includes the use of ethyl bromoacetate and pyrazine in the presence of a base, followed by hydrolysis and decarboxylation to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Ethoxyethyl)pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazine-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include substituted pyrazines, pyrazine-2-carboxylic acids, and dihydropyrazine derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(1-Ethoxyethyl)pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Medicine: Research has shown potential antitumor and anti-inflammatory properties, suggesting its use in drug development.
Industry: It is used in the flavor and fragrance industry due to its aromatic properties
Mecanismo De Acción
The mechanism of action of 2-(1-Ethoxyethyl)pyrazine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. For example, its antitumor activity is attributed to the inhibition of certain kinases and the induction of apoptosis in cancer cells. The anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazine: The parent compound with a simpler structure.
Pyridine: A similar nitrogen-containing heterocycle with different chemical properties.
Pyrimidine: Another nitrogen-containing heterocycle with two nitrogen atoms in different positions.
Uniqueness
2-(1-Ethoxyethyl)pyrazine is unique due to the presence of the ethoxyethyl group, which imparts distinct chemical and biological properties. This substitution enhances its solubility, reactivity, and potential biological activities compared to its simpler analogs .
Propiedades
Número CAS |
85985-30-4 |
|---|---|
Fórmula molecular |
C8H12N2O |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
2-(1-ethoxyethyl)pyrazine |
InChI |
InChI=1S/C8H12N2O/c1-3-11-7(2)8-6-9-4-5-10-8/h4-7H,3H2,1-2H3 |
Clave InChI |
JLQHDMISJWRNMO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)C1=NC=CN=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



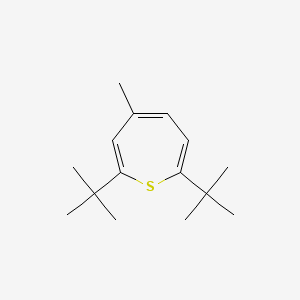
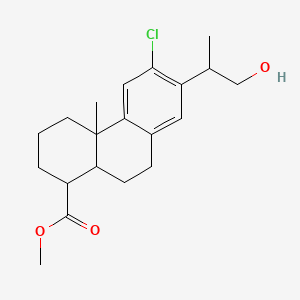

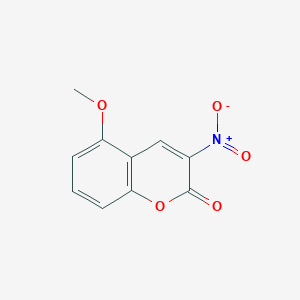
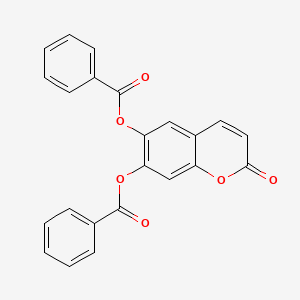
![Bis[2-(diethylamino)ethyl] phosphate](/img/structure/B14403733.png)
![4,4-Dimethyl-2-[2-(methylsulfanyl)phenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14403745.png)
![({[(2-Chloro-6-fluorophenyl)methylidene]amino}oxy)acetic acid](/img/structure/B14403752.png)

![[5-(Pent-4-EN-1-YL)furan-2-YL]methanol](/img/structure/B14403763.png)
![Ethyl 4-[(acetyloxy)methyl]-2-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B14403770.png)

